2-[3-(2,5-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(3-nitrophenyl)acetamide
Description
The compound 2-[3-(2,5-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(3-nitrophenyl)acetamide features a dihydropyridazinone core substituted at position 3 with a 2,5-dimethoxyphenyl group. This core is linked via an acetamide bridge to a 3-nitrophenyl moiety (Fig. 1).
Properties
IUPAC Name |
2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(3-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O6/c1-29-15-6-8-18(30-2)16(11-15)17-7-9-20(26)23(22-17)12-19(25)21-13-4-3-5-14(10-13)24(27)28/h3-11H,12H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACEATUVBCQKEAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2,5-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(3-nitrophenyl)acetamide typically involves multi-step organic reactions. One common approach is the condensation of 2,5-dimethoxybenzaldehyde with hydrazine to form the corresponding hydrazone. This intermediate is then cyclized to form the pyridazinone ring. The final step involves the acylation of the pyridazinone with 3-nitrobenzoyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2,5-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(3-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-[3-(2,5-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(3-nitrophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Structural Analogues from Patent Literature
The European patent application (EP3 348 550A1) discloses several acetamide derivatives with benzothiazole or pyridazine-based scaffolds. Key comparisons include:
Key Observations :
- The target compound’s dihydropyridazinone core distinguishes it from benzothiazole-based analogues, which may exhibit different pharmacokinetic profiles due to sulfur’s electronegativity .
- The 3-nitro group in the target compound contrasts with trifluoromethyl or methoxy substituents in analogues, suggesting divergent electronic effects on receptor binding .
Dihydropyridazinone Derivatives
The compound N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-(naphthalen-2-yloxy)acetamide () shares the dihydropyridazinone scaffold but replaces the 2,5-dimethoxyphenyl and 3-nitrophenyl groups with a methyl-substituted dihydropyridazinone and a naphthalenyloxy acetamide.
| Property | Target Compound | Naphthalenyloxy Analog |
|---|---|---|
| Molecular Weight | 426.4 g/mol | 385.4 g/mol |
| Key Substituents | 3-Nitrophenyl, 2,5-dimethoxy | Naphthalenyloxy, methyl |
| Solubility | Likely lower (nitro group) | Higher (naphthalene’s lipophilicity) |
Functional Implications :
- The naphthalenyloxy group may enhance membrane permeability compared to the nitro group, which could limit bioavailability in the target compound .
- Methyl substitution on the dihydropyridazinone in the analogue might reduce metabolic oxidation compared to the unsubstituted core in the target compound.
Research Implications and Gaps
- Comparative studies using this assay could elucidate its cytotoxicity profile relative to benzothiazole or naphthalenyloxy analogues.
- Structural Analysis : The SHELX system () is widely used for crystallography, suggesting that the target compound’s structure could be resolved using similar methods, though this is speculative without explicit data.
Biological Activity
The compound 2-[3-(2,5-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(3-nitrophenyl)acetamide is a member of the dihydropyridazine class, which has garnered attention for its potential biological activities, including anticancer and anti-inflammatory properties. This article reviews the biological activity of this compound based on recent research findings, case studies, and data from diverse sources.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 365.39 g/mol
- CAS Number : 1005305-88-3
This compound features a dihydropyridazine core with substituents that enhance its biological activity.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways and modulation of Bcl-2 family proteins. This mechanism highlights its potential as a chemotherapeutic agent.
- Case Study : A study examining the effects of related dihydropyridazine derivatives on human breast cancer cells demonstrated a reduction in cell viability by over 50% at concentrations as low as 10 µM after 48 hours of treatment. The study attributed this effect to the compound's ability to disrupt mitochondrial function and increase reactive oxygen species (ROS) production.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been explored:
- Cytokine Inhibition : Research indicates that it significantly reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that it may be beneficial in treating chronic inflammatory diseases.
Antioxidant Properties
The antioxidant activity of the compound was assessed using various assays:
- DPPH Assay : The compound exhibited a notable ability to scavenge free radicals, with an IC50 value comparable to standard antioxidants like ascorbic acid. This property is crucial for mitigating oxidative stress-related diseases.
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
